![molecular formula C17H13N3O3 B12904497 3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole CAS No. 654650-92-7](/img/structure/B12904497.png)
3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring, and a nitrophenyl group attached to the pyrazole ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method includes the condensation of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalyst. This reaction is often carried out in an aqueous medium under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of green chemistry principles, such as employing water as a solvent and using recyclable catalysts, is often preferred to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The biological activity of 3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in inflammation and microbial growth .
類似化合物との比較
Similar Compounds
3-Aminopyrazoles: Known for their biological activity and used in the synthesis of various pharmaceuticals.
Chromeno-pyrazoles: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole stands out due to the presence of the nitrophenyl group, which imparts unique redox properties and enhances its potential as an antimicrobial and anticancer agent. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic applications .
特性
CAS番号 |
654650-92-7 |
|---|---|
分子式 |
C17H13N3O3 |
分子量 |
307.30 g/mol |
IUPAC名 |
3-methyl-1-(2-nitrophenyl)-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C17H13N3O3/c1-11-13-10-23-16-9-5-2-6-12(16)17(13)19(18-11)14-7-3-4-8-15(14)20(21)22/h2-9H,10H2,1H3 |
InChIキー |
WRBMHADXAXOYGP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12904419.png)
![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
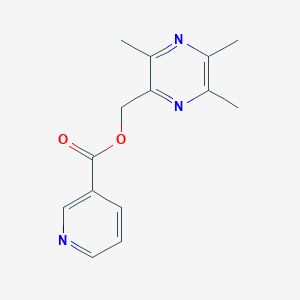
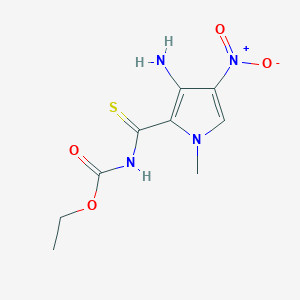
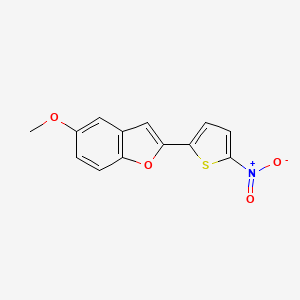
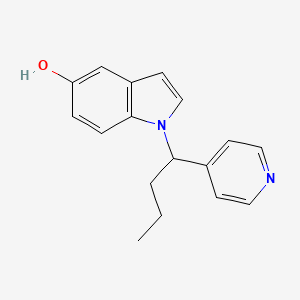
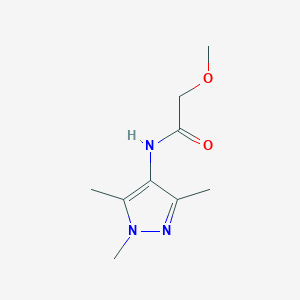
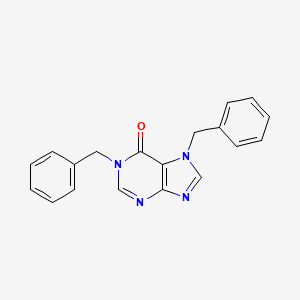
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
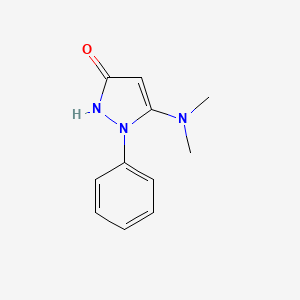
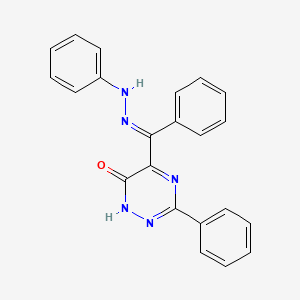
![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)
